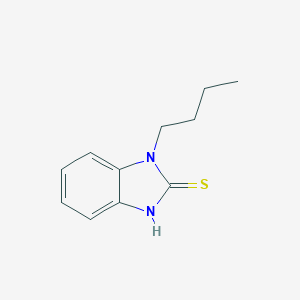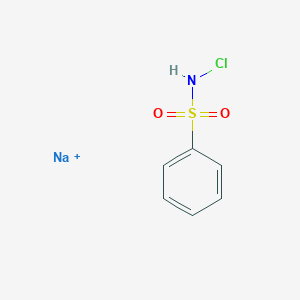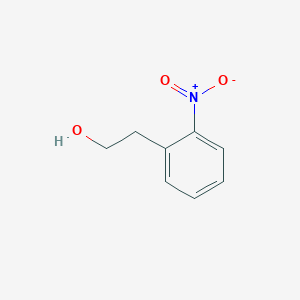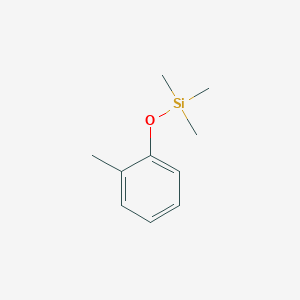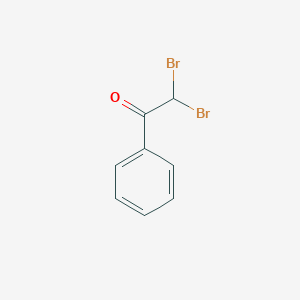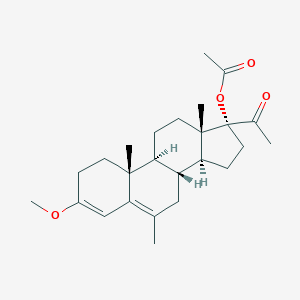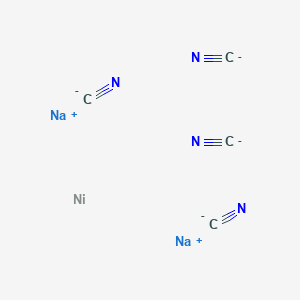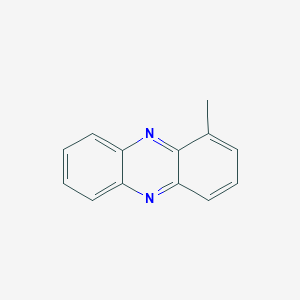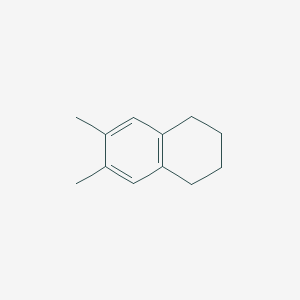
6,7-Dimethyltetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyltetralin, also known as DMT, is a chemical compound that belongs to the family of tetralin derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
作用機序
The mechanism of action of 6,7-Dimethyltetralin is primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to selectively activate the D2 and D3 dopamine receptors, leading to an increase in dopamine neurotransmission. This, in turn, results in a range of biochemical and physiological effects, including improved motor function, enhanced cognitive performance, and reduced anxiety and depression.
生化学的および生理学的効果
The biochemical and physiological effects of 6,7-Dimethyltetralin are primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to improve motor function by enhancing dopamine neurotransmission in the basal ganglia, a region of the brain that is involved in the control of movement. It has also been shown to enhance cognitive performance by improving working memory and attentional processes. Additionally, it has been found to reduce anxiety and depression by modulating the activity of the brain's reward system.
実験室実験の利点と制限
One of the main advantages of using 6,7-Dimethyltetralin in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. Additionally, its high yield and purity make it a reliable and cost-effective tool for scientific research. However, one of the main limitations of using 6,7-Dimethyltetralin is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the scientific research of 6,7-Dimethyltetralin. One potential area of investigation is its potential as a drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is its potential as a scaffold for designing novel drugs with improved pharmacological properties. Additionally, further research is needed to understand its mechanism of action and its potential for modulating other neurotransmitter systems in the brain.
合成法
The synthesis of 6,7-Dimethyltetralin involves the reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 6,7-Dimethyltetralin in high yield and purity.
科学的研究の応用
6,7-Dimethyltetralin has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In neuroscience, it has been used as a tool for studying the function of dopamine receptors and their role in the brain's reward system. In drug development, it has been explored as a scaffold for designing novel drugs with improved pharmacological properties.
特性
CAS番号 |
1076-61-5 |
|---|---|
製品名 |
6,7-Dimethyltetralin |
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
MHPANBVNWFIJJM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C=C1C |
正規SMILES |
CC1=CC2=C(CCCC2)C=C1C |
沸点 |
252.0 °C |
melting_point |
10.0 °C |
その他のCAS番号 |
1076-61-5 |
同義語 |
6,7-Dimethyltetralin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



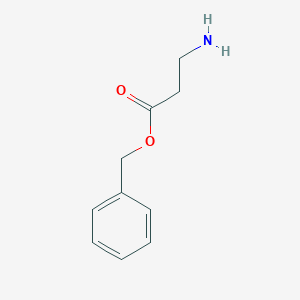

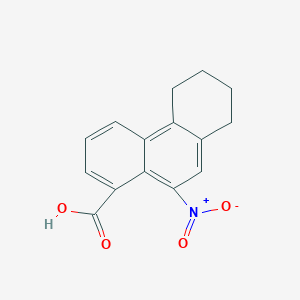
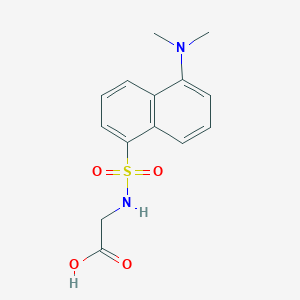
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
